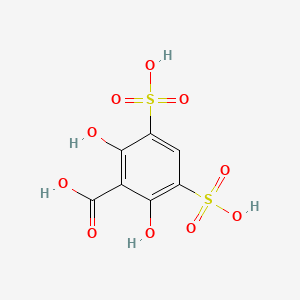
Benzoic acid, 2,6-dihydroxy-3,5-disulfo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2,6-dihydroxy-3,5-disulfo- is a chemical compound with the molecular formula C₇H₆O₁₀S₂ It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and two sulfonic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,6-dihydroxy-3,5-disulfo- typically involves the sulfonation of 2,6-dihydroxybenzoic acid. The reaction conditions often include the use of sulfuric acid or oleum as sulfonating agents. The process is carried out under controlled temperatures to ensure the selective introduction of sulfonic acid groups at the desired positions on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 2,6-dihydroxy-3,5-disulfo- may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2,6-dihydroxy-3,5-disulfo- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The sulfonic acid groups can be reduced to sulfinic acids under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the substituent, but typically involve the use of acids or bases as catalysts.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfinic acids and other reduced derivatives.
Substitution: Various substituted benzoic acid derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzoic acid, 2,6-dihydroxy-3,5-disulfo- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2,6-dihydroxy-3,5-disulfo- involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups enable the compound to form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biochemical environment.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dihydroxybenzoic acid: Lacks the sulfonic acid groups, resulting in different chemical properties and applications.
3,5-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups in different positions, leading to distinct reactivity.
Benzoic acid, 2,6-dihydroxy-: Contains only hydroxyl groups, making it less versatile in certain chemical reactions.
Uniqueness
Benzoic acid, 2,6-dihydroxy-3,5-disulfo- is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound in various fields of research.
Propiedades
Número CAS |
600133-65-1 |
|---|---|
Fórmula molecular |
C7H6O10S2 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
2,6-dihydroxy-3,5-disulfobenzoic acid |
InChI |
InChI=1S/C7H6O10S2/c8-5-2(18(12,13)14)1-3(19(15,16)17)6(9)4(5)7(10)11/h1,8-9H,(H,10,11)(H,12,13,14)(H,15,16,17) |
Clave InChI |
MKIFYACLJRFHKH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1S(=O)(=O)O)O)C(=O)O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




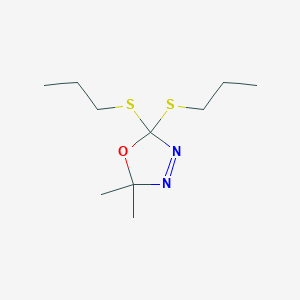
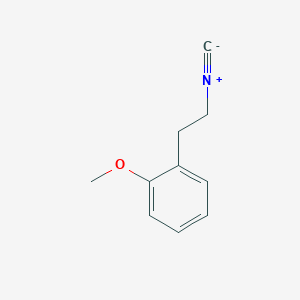
![1,3,5-Triazine, 2,4,6-tris[4-[(2-ethylhexyl)oxy]phenyl]-](/img/structure/B12575079.png)
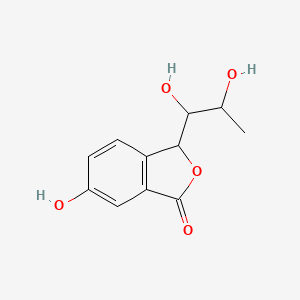

![diethyl 2-[(1S)-2-nitro-1-thiophen-2-ylethyl]propanedioate](/img/structure/B12575090.png)

![1,2,4-Thiadiazole, 3-(4-bromophenyl)-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12575101.png)
![1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]](/img/structure/B12575111.png)
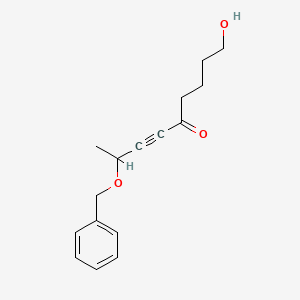
![2-[({4-[(Diphenylacetyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12575118.png)

